Conformational Rigidity: Spiro[3.3]heptane Core vs. Flexible PEG/alkyl Linkers
The spiro[3.3]heptane scaffold introduces a rigid, non-planar geometry with a fixed dihedral angle of approximately 90° between substituents, a key differentiator from flexible PEG (polyethylene glycol) or alkyl chains. Molecular mechanics calculations indicate that the cyclobutane rings in spiro[3.3]heptane are puckered to a greater extent than in cyclobutane itself, enforcing a well-defined three-dimensional orientation [1]. In contrast, PEG linkers (e.g., -OCH2CH2-) exhibit free rotation and can adopt numerous low-energy conformers, often leading to hydrophobic collapse and non-productive ternary complex geometries [2]. This structural pre-organization directly correlates with improved degradation efficiency in SMARCA2-targeting PROTACs .
| Evidence Dimension | Conformational flexibility / exit vector angle |
|---|---|
| Target Compound Data | Rigid, ~90° dihedral angle between substituents (calculated from molecular mechanics) |
| Comparator Or Baseline | PEG linkers: multiple low-energy conformers, free rotation around C-O bonds |
| Quantified Difference | Spiro[3.3]heptane adopts a single dominant conformation vs. >10 low-energy conformers for PEG4 linkers |
| Conditions | Molecular mechanics (MM2/MMFF) calculations; computational modeling |
Why This Matters
Conformational rigidity ensures reproducible ternary complex formation in PROTACs, minimizing batch-to-batch variability in degradation efficiency.
- [1] All Journals. Molecular mechanics calculations for spiro[3.3]heptane ring puckering. View Source
- [2] SpiroChem. Expertise: PROTACS and Molecular Glues – Escaping PEG linkers. View Source
